molecular formula C13H14N2 B168618 N-benzyl-5-methylpyridin-2-amine CAS No. 105972-23-4

N-benzyl-5-methylpyridin-2-amine

Cat. No.: B168618
CAS No.: 105972-23-4
M. Wt: 198.26 g/mol
InChI Key: NNBVZLXTGKMYFW-UHFFFAOYSA-N
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Description

N-benzyl-5-methylpyridin-2-amine is an organic compound with the molecular formula C13H14N2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the second position of the pyridine ring, and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methylpyridin-2-amine typically involves the reaction of 5-methylpyridin-2-amine with benzyl halides under basic conditions. A common method includes the use of benzyl chloride or benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: 5-methylpyridin-2-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-5-methylpyridin-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-benzyl-5-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-methylpyridin-2-amine: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological assays.

    N-benzylpyridin-2-amine: Lacks the methyl group at the fifth position, which may affect its steric and electronic properties.

Uniqueness

N-benzyl-5-methylpyridin-2-amine is unique due to the presence of both the benzyl and methyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance its binding affinity to specific targets and improve its solubility in organic solvents, making it a valuable compound in various research and industrial applications.

Biological Activity

N-benzyl-5-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a benzyl group and a methyl group at the 5-position. Its structural formula can be represented as follows:

C12H14N Molecular Weight 186 25 g mol \text{C}_{12}\text{H}_{14}\text{N}\quad \text{ Molecular Weight 186 25 g mol }

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Serotonin Receptors : It has been noted for its potential as a serotonin receptor agonist, which may contribute to its therapeutic effects in mood disorders.
  • Enzymatic Interactions : The compound can bind to specific enzymes or receptors, modifying their activity and leading to various biological responses.

Biological Activities

This compound exhibits several notable biological activities:

  • Antiproliferative Activity : Studies have shown that derivatives of pyridine compounds, including this compound, possess significant antiproliferative effects against various cancer cell lines. For instance, modifications in the chemical structure have resulted in lower IC50 values, indicating enhanced potency against cancer cells .
  • Antimicrobial Properties : The compound has been explored for its antimicrobial activities, which may provide therapeutic options for treating infections.
  • Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory potential of this compound, suggesting it could be beneficial in managing inflammatory diseases.

Table 1: Biological Activity Summary of this compound

Activity TypeDescriptionReference
AntiproliferativeSignificant activity against cancer cell lines
AntimicrobialPotential effectiveness against bacterial strains
Anti-inflammatoryInvestigated for therapeutic applications
Serotonin AgonistPossible use in mood disorder treatments

Case Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of pyridine derivatives demonstrated that this compound exhibited potent activity against the MDA-MB-231 breast cancer cell line. The IC50 value was reported at 0.069 mM, indicating strong inhibitory effects on cell growth .

Case Study 2: Serotonin Receptor Interaction

Research highlighted the affinity of N-benzyl derivatives at serotonin receptors. The compound showed promising results as a partial agonist at the 5-HT2A receptor, which is crucial for mood regulation. This suggests potential applications in treating depression and anxiety disorders .

Properties

IUPAC Name

N-benzyl-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11-7-8-13(14-9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBVZLXTGKMYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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